molecular formula C21H36O2 B12754970 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane CAS No. 883874-20-2

13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane

Cat. No.: B12754970
CAS No.: 883874-20-2
M. Wt: 320.5 g/mol
InChI Key: KQIPRUISTDIUTD-YZUCACDQSA-N
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Description

13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane is a synthetic steroid compound. It is characterized by its unique structure, which includes diethyl groups at the 13beta and 17alpha positions, and hydroxyl groups at the 3alpha and 17beta positions. This compound is part of the gonane family, which is a subset of steroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane typically involves multiple steps, starting from simpler steroid precursors. The process often includes:

    Alkylation: Introduction of ethyl groups at the 13beta and 17alpha positions.

    Hydroxylation: Addition of hydroxyl groups at the 3alpha and 17beta positions.

    Cyclization: Formation of the gonane ring structure.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and stringent control of reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are commonly used for purification.

Chemical Reactions Analysis

Types of Reactions

13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) under mild conditions.

    Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: Various halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may regenerate the original hydroxyl groups.

Scientific Research Applications

13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane has several applications in scientific research:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its potential effects on biological systems, including hormone regulation.

    Medicine: Explored for its potential therapeutic effects, particularly in hormone replacement therapy.

    Industry: Utilized in the synthesis of other complex steroid compounds.

Mechanism of Action

The mechanism of action of 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane involves its interaction with steroid receptors in the body. It binds to these receptors, modulating their activity and influencing various physiological processes. The specific molecular targets and pathways include hormone receptors and related signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Testosterone: A natural steroid hormone with similar structural features but different functional groups.

    Estradiol: Another natural steroid hormone with hydroxyl groups at different positions.

    Dihydrotestosterone (DHT): A potent androgen with a similar gonane structure but different substituents.

Uniqueness

What sets 13beta,17alpha-Diethyl-3alpha,17beta-dihydroxy-5alpha-gonane apart is its specific substitution pattern, which imparts unique chemical and biological properties. Its diethyl and hydroxyl groups at specific positions make it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

883874-20-2

Molecular Formula

C21H36O2

Molecular Weight

320.5 g/mol

IUPAC Name

(3R,5S,8R,9R,10S,13S,14S,17S)-13,17-diethyl-2,3,4,5,6,7,8,9,10,11,12,14,15,16-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol

InChI

InChI=1S/C21H36O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h14-19,22-23H,3-13H2,1-2H3/t14-,15+,16-,17+,18+,19-,20-,21-/m0/s1

InChI Key

KQIPRUISTDIUTD-YZUCACDQSA-N

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CC[C@H](C[C@@H]4CC[C@H]3[C@@H]1CC[C@]2(CC)O)O

Canonical SMILES

CCC12CCC3C4CCC(CC4CCC3C1CCC2(CC)O)O

Origin of Product

United States

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